molecular formula C14H20ClN3 B3096796 2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride CAS No. 1289386-29-3

2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride

Cat. No.: B3096796
CAS No.: 1289386-29-3
M. Wt: 265.78 g/mol
InChI Key: MLAWRBZWNAGIQG-UHFFFAOYSA-N
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Description

2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride (CAS 1289386-29-3) is a high-purity chemical compound offered for research and development purposes. This benzonitrile derivative features a substituted piperidine ring, a structural motif of significant interest in medicinal chemistry. Piperidine-based compounds are frequently explored as key scaffolds in the development of active pharmaceutical ingredients, often serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research, where they have demonstrated improved profiles against drug-resistant mutations . Similar structural frameworks are also being investigated in other therapeutic areas, such as the development of potent phosphodiesterase 2 (PDE2) inhibitors for potential application in central nervous system disorders . The molecular structure of this compound, which includes both lipophilic and basic centers, makes it a valuable intermediate for constructing more complex molecules for screening and optimization. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. All information provided is for research reference. Please handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[[methyl(piperidin-4-yl)amino]methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-17(14-6-8-16-9-7-14)11-13-5-3-2-4-12(13)10-15;/h2-5,14,16H,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAWRBZWNAGIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1C#N)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-29-3
Record name Benzonitrile, 2-[(methyl-4-piperidinylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with formaldehyde and a suitable amine to form the intermediate compound. This intermediate is then reacted with benzonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
Target Compound (1353972-57-2) C₁₄H₂₀ClN₃ 265.79 Benzonitrile, methyl(piperidin-4-yl) Reference compound
2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile HCl (1289387-45-6) C₁₄H₂₀ClN₃ 265.78 Methylamino at piperidin-4-position Piperidine substitution pattern
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile HCl (1296224-75-3) C₁₃H₁₈ClN₃ 251.76 Aminomethyl on piperidine Smaller MW, additional amine group
4-((Methylamino)methyl)benzonitrile (90389-96-1) C₉H₁₁N₂ 147.20 Para-substituted methylamino No piperidine ring, free base form

Key Observations :

  • Positional Isomerism: The target compound differs from 4-((Methylamino)methyl)benzonitrile (CAS 90389-96-1) in the substitution position on the benzene ring (ortho vs. para), affecting electronic distribution and binding affinity .
  • Salt Forms : Hydrochloride salts (e.g., target compound and CAS 1289387-45-6) exhibit higher aqueous solubility than free bases (e.g., CAS 90389-96-1), critical for in vivo applications .

Biological Activity

2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. Below are some key areas where this compound exhibits notable effects:

  • Antiparasitic Activity :
    • The compound has shown potential in inhibiting certain parasitic infections, particularly malaria. Research indicates that structural modifications can enhance its efficacy against Plasmodium species by targeting PfATP4, a sodium pump crucial for parasite survival .
  • Antiviral Properties :
    • Studies have indicated that derivatives of piperidine compounds exhibit antiviral activity against a range of viruses, including HIV and HCV. The incorporation of specific functional groups can significantly enhance their potency against viral replication .
  • Neuroprotective Effects :
    • The piperidine structure is associated with neuroprotective properties, making it a candidate for Alzheimer's disease treatment. Research shows that compounds with similar scaffolds can inhibit cholinesterase enzymes, thus potentially improving cognitive function .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurotransmission and metabolic processes within parasites and viruses.
  • Modulation of Ion Channels : By targeting ion channels like PfATP4, it disrupts ionic homeostasis in parasites, leading to their death.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimalarial Efficacy :
    • A study demonstrated that derivatives with similar structures inhibited PfATP4 with an EC50 value as low as 0.395 μM . This suggests that modifications to the piperidine and benzonitrile components can optimize activity.
  • Antiviral Activity :
    • Research on piperidine derivatives showed significant antiviral effects against resistant strains of HIV, with IC50 values indicating potent inhibition at micromolar concentrations .
  • Cognitive Enhancement :
    • In models simulating Alzheimer's disease, compounds based on the piperidine scaffold demonstrated dual inhibition of cholinesterase enzymes, leading to improved cognitive outcomes in animal studies .

Data Table of Biological Activities

Activity TypeTarget Organism/ConditionEC50/IC50 ValueReference
AntimalarialPlasmodium spp.0.395 μM
AntiviralHIV0.02 μM
Cholinesterase InhibitionAlzheimer's DiseaseNot specified

Q & A

Q. What experimental frameworks evaluate its potential as a CNS drug candidate?

  • Blood-brain barrier (BBB) permeability : Use in vitro models like MDCK-MDR1 monolayers or PAMPA-BBB.
  • In vivo pharmacokinetics : Measure brain/plasma ratios in rodent models after intravenous administration .

Methodological Notes

  • Data validation : Cross-reference spectral data (NMR, MS) with PubChem entries to ensure consistency .
  • Contradiction mitigation : Replicate key experiments (e.g., enzyme inhibition assays) using standardized protocols from regulatory guidelines (e.g., USP-NF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride
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2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride

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